molecular formula C8H11N3O B1615405 Acetic acid, 2-(4-aminophenyl)hydrazide CAS No. 6596-74-3

Acetic acid, 2-(4-aminophenyl)hydrazide

Cat. No.: B1615405
CAS No.: 6596-74-3
M. Wt: 165.19 g/mol
InChI Key: NWKVUHRVKAWGMO-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-aminophenyl)hydrazide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

6596-74-3

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-(4-aminophenyl)acetohydrazide

InChI

InChI=1S/C8H11N3O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,9H2,1H3,(H,10,12)

InChI Key

NWKVUHRVKAWGMO-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)N

Key on ui other cas no.

6596-74-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.6 g of 1-acetyl-2-(4-nitrophenyl)hydrazine was catalytically reduced at room temperature in 800 ml of ethanol using a palladium-carbon catalyst. The reaction solution was filtered and cooled to obtain 10.5 g of 1-acetyl-2-(4-aminophenyl)hydrazine. Yield: 75%. Melting point: 130°-140° C.
Quantity
16.6 g
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reactant
Reaction Step One
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800 mL
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solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Acetyl-2-(4-nitrophenyl)hydrazine (12.7 g, 0.065 mole) and 10% palladium/charcoal (catalytic amount) was suspended in absolute ethanol (300 ml) in a Parr shaker bottle. The reaction mixture was hydrogenated at room temperature until hydrogen uptake ceased (theoretical uptake 15.6 psi-actual uptake was 17 psi).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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